Methyl 5-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate
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Overview
Description
Methyl 5-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate is a chemical compound with the molecular formula C10H10N2O5 and a molecular weight of 238.20 g/mol This compound is part of the oxazine family, which is known for its diverse biological and chemical properties
Preparation Methods
The synthesis of Methyl 5-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate can be achieved through several methods. One efficient method involves a one-pot synthesis protocol that utilizes the Mitsunobu reaction followed by sequential cyclization . This method is known for its high yield and enantioselectivity. Industrial production methods often involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency .
Chemical Reactions Analysis
Methyl 5-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Dess–Martin periodinane for oxidation and n-BuLi for intramolecular cyclization . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that enhance the compound’s biological activity.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of more complex molecules. In biology and medicine, it has shown potential as a scaffold for developing antibacterial, anticoagulant, and antituberculosis agents . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of Methyl 5-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s nitro group is particularly reactive, allowing it to participate in redox reactions that can modulate biological activity. The exact molecular targets and pathways involved vary depending on the specific application, but they often include enzymes and receptors that are critical for cellular function .
Comparison with Similar Compounds
Methyl 5-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate can be compared to other similar compounds, such as benzimidazole-tethered 3,4-dihydro-2H-benzo[e][1,3]oxazines These compounds share a similar core structure but differ in their functional groups and biological activities
Properties
Molecular Formula |
C10H10N2O5 |
---|---|
Molecular Weight |
238.20 g/mol |
IUPAC Name |
methyl 5-nitro-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate |
InChI |
InChI=1S/C10H10N2O5/c1-16-10(13)6-4-7(12(14)15)9-8(5-6)17-3-2-11-9/h4-5,11H,2-3H2,1H3 |
InChI Key |
NXEABMBQJZUHDF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)OCCN2)[N+](=O)[O-] |
Origin of Product |
United States |
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